molecular formula C15H21ClN4OS B2604745 N-(4-(pyrrolidin-1-yl)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride CAS No. 1351600-99-1

N-(4-(pyrrolidin-1-yl)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride

Cat. No.: B2604745
CAS No.: 1351600-99-1
M. Wt: 340.87
InChI Key: AJYSPGMPTWVGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(pyrrolidin-1-yl)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide hydrochloride” is a chemical compound that contains a pyrrolidine ring and a thiadiazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and thiadiazole rings, connected by a butyl chain. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the thiadiazole ring is known to participate in various chemical reactions .

Scientific Research Applications

Synthesis and Biological Activity

Research on thiadiazoles highlights their significant role in medicinal chemistry due to their diverse biological activities. For instance, thiadiazoles have been synthesized and evaluated for antibacterial and antifungal activities against various pathogens. These compounds exhibit promising inhibitory effects against both gram-positive and gram-negative bacteria, as well as various fungi, underscoring their potential as lead compounds for developing new antimicrobial agents (G. K. Patel & H. S. Patel, 2015).

Anticancer Potential

The synthesis of thiadiazole derivatives and their copper(II) complexes has demonstrated significant cytotoxicity against various human cancer cell lines, including breast cancer and prostate adenocarcinoma. This indicates the potential of thiadiazole derivatives in anticancer drug development, with certain derivatives showing particularly potent activity against specific cancer types (F. Adhami et al., 2014).

Insecticidal Properties

The exploration of thiadiazole derivatives as insecticidal agents against the cotton leafworm, Spodoptera littoralis, has revealed that certain compounds exhibit significant insecticidal efficacy. This highlights the potential application of thiadiazole derivatives in agricultural pest management, offering a pathway to develop more effective and potentially less harmful insecticides (A. Fadda et al., 2017).

Electrochromic Materials

Thiadiazole derivatives have also been investigated for their electrochromic properties. Compounds incorporating thiadiazole units have been developed for potential use in electrochromic devices, demonstrating fast-switching properties and low bandgap energies. These materials could contribute to advancements in smart windows, displays, and other electrochromic applications (Shouli Ming et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyrrolidine derivatives are known to have a broad range of biological activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. Pyrrolidine and thiadiazole derivatives are areas of active research in medicinal chemistry .

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylbutyl)-2,1,3-benzothiadiazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS.ClH/c20-15(12-5-6-13-14(11-12)18-21-17-13)16-7-1-2-8-19-9-3-4-10-19;/h5-6,11H,1-4,7-10H2,(H,16,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYSPGMPTWVGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCNC(=O)C2=CC3=NSN=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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